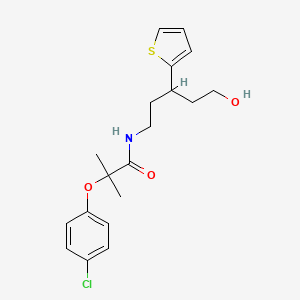
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide" is a complex organic molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of catalytic systems and intramolecular cyclization. For instance, the synthesis of a related compound, 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one, was achieved through base-catalyzed intramolecular cyclization of an aminoacetylenic ketone, which was prepared by cross-coupling of propargylamines with acyl chlorides using a PdCl2/CuI/Ph3P catalytic system . This suggests that the synthesis of the compound may also involve similar catalytic systems and cyclization steps.
Molecular Structure Analysis
X-ray diffraction, IR, NMR, and UV-Vis spectra are common techniques used to characterize the molecular structure of compounds. For example, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was characterized using these methods, and its structure was further analyzed using DFT calculations to compare with experimental data . The molecular structure of "2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide" could similarly be elucidated using these techniques to provide a detailed understanding of its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of compounds with similar functional groups can provide insights into the types of chemical reactions that "2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide" might undergo. For instance, N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide showed chemoselective reactions with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines . This indicates that the compound may also exhibit chemoselectivity in its reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of chlorophenyl groups, as seen in several related compounds, can affect the compound's reactivity, solubility, and potential biological activity . The compound "2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide" likely possesses unique properties due to the presence of the chlorophenoxy and thiophenyl groups, which could be explored through experimental studies and computational modeling.
科学的研究の応用
Antimicrobial and Antifungal Activities
A series of compounds, including those structurally similar to 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds have shown significant activity against various strains of bacteria and fungi, indicating their potential as antimicrobial and antifungal agents. The synthesized compounds' structures were confirmed through various spectroscopic methods, providing a foundation for further research in this area (Desai, Dodiya, & Shihora, 2011).
Antioxidant Properties
Another research direction involves the synthesis of novel compounds with antioxidant properties, some of which share similar structural characteristics with the subject chemical. These compounds have been tested for their antioxidant activity using various methods, and some have shown potent antioxidant effects. This suggests a potential application in combating oxidative stress-related diseases. The compounds' structures were elucidated using advanced spectroscopic techniques, confirming their identities and paving the way for further exploration of their therapeutic potential (Tumosienė, Kantminienė, & Jonuškienė, 2019).
Antibiofilm Properties
Research has also been conducted on acylthioureas, compounds related to the chemical , which have been synthesized and tested for their interaction with bacterial cells, particularly in their free and adherent states. These studies have revealed significant anti-pathogenic activity, especially against strains known for their biofilm-forming capabilities. The presence of halogens in the compounds' structures, similar to the chloro group in 2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide, has been correlated with this activity, suggesting a potential route for developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-hydroxy-3-thiophen-2-ylpentyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-19(2,24-16-7-5-15(20)6-8-16)18(23)21-11-9-14(10-12-22)17-4-3-13-25-17/h3-8,13-14,22H,9-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVSLYFHDHGEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(CCO)C1=CC=CS1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-2-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

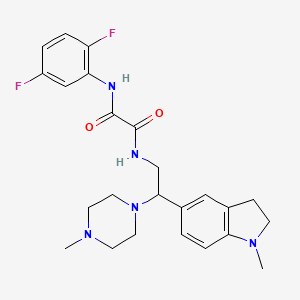
![N-{[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B2502562.png)
![2-{[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2502564.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2502569.png)
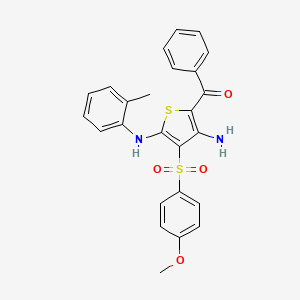
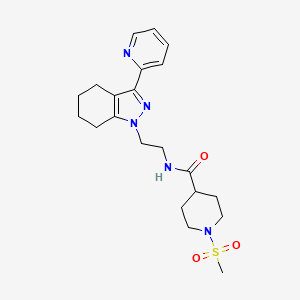
![3-[[1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2502576.png)
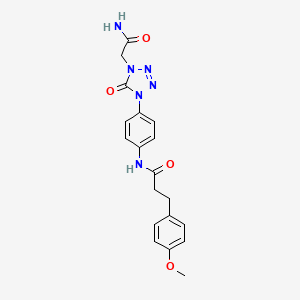
![(3S,3aR,4S,9aS,9bR)-4-hydroxy-3,6,9-trimethyl-3,3a,4,5-tetrahydroazuleno[4,5-b]furan-2,7(9aH,9bH)-dione hydrate](/img/structure/B2502578.png)
![N-(2,5-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2502579.png)

![4-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2502582.png)
